molecular formula C7H7BrN2O2 B1344217 4-Bromo-5-methyl-2-nitroaniline CAS No. 827-32-7

4-Bromo-5-methyl-2-nitroaniline

Cat. No. B1344217
CAS RN: 827-32-7
M. Wt: 231.05 g/mol
InChI Key: POWJQZRBSYOVIJ-UHFFFAOYSA-N
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Description

The compound 4-Bromo-5-methyl-2-nitroaniline is a derivative of nitroaniline, which is a class of compounds that have been extensively studied due to their various applications in fields such as dye synthesis and material science. Although the provided papers do not directly discuss 4-Bromo-5-methyl-2-nitroaniline, they provide insights into the properties and reactions of structurally related compounds.

Synthesis Analysis

The synthesis of nitroaniline derivatives can be achieved through various methods, including nucleophilic substitution reactions. For instance, the synthesis of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium is an example of a green process development for preparing nitroaniline derivatives . Similarly, the synthesis of Schiff base compounds, such as 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol, through condensation reactions, represents another method of synthesizing nitroaniline derivatives .

Molecular Structure Analysis

The molecular structure of nitroaniline derivatives can be elucidated using various spectroscopic techniques. For example, the Schiff base compound mentioned earlier was characterized using XRD, IR, MS, and NMR spectroscopy . The crystal structure of related compounds, such as 4-bromo-2-methoxy-1-methyl-5-nitroimidazole, has been determined to be monoclinic, providing insights into the solid-state geometries of these molecules .

Chemical Reactions Analysis

Nitroaniline derivatives can undergo a variety of chemical reactions. The Suzuki cross-coupling reaction is one such reaction, where 4-bromo-2-methylaniline derivatives were synthesized with the incorporation of various functional groups . Nucleophilic aromatic substitution is another reaction type, as demonstrated by the synthesis of phthalocyanines based on 4-bromo-5-nitrophthalodinitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroaniline derivatives are influenced by their molecular structure. For example, the isomorphous structures of 2-methyl-4-nitroanilinium bromide and iodide exhibit ionic layers separated by hydrocarbon layers, which affect their hydrogen bonding and solubility . The solvent effect on complexation of 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols with zinc(II) ion indicates that the choice of solvent can significantly impact the formation and stability of complexes .

Scientific Research Applications

Synthesis and Characterization

  • 4-Bromo-5-methyl-2-nitroaniline has been utilized in various synthesis processes. For example, the synthesis of 4-Bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene involves reduction to give 5-bromo-2-methylaniline, followed by diazotization and Sandmeyer reaction (Xue Xu, 2006).

Medicinal Chemistry and Biochemistry

  • In the field of biochemistry and medicinal chemistry, 4-Bromo-5-methyl-2-nitroaniline shows potential as a urease inhibitor, which is significant in medicine and agriculture. Its synthesis and characterization through green synthesis methods have been reported, showcasing its urease inhibitory activity with considerable efficacy (Abida Zulfiqar et al., 2020).

Molecular Structure Analysis

  • The molecule has been used in studies analyzing molecular structures, such as in the case of the structural investigation of a crystalline complex containing 2-methyl-4-nitroaniline ethylene dimethylammonium hydrobromide (N. Vyas et al., 1984).

Phase Equilibria and Thermodynamics

  • Research on phase equilibria, crystallization, and thermal properties of organic systems has included 4-Bromo-5-methyl-2-nitroaniline. For example, a study of the phase diagram of urea–4-bromo-2-nitroaniline system highlighted its significance in understanding miscibility and formation of eutectics and monotectics (R. Reddi et al., 2012).

Fluorescent Sensing

  • It has also been used in the development of novel fluorescent sensors. A study demonstrated the creation of a highly sensitive and selective sensor for 4-nitroaniline in water using molecularly imprinted fluorescent poly(ionic liquid) (Wei Xie et al., 2020).

Nonlinear Optical Properties

  • The charge transfer contributions to nonlinear optical properties of 2-Methyl-4-nitroaniline, a related compound, have been studied, highlighting the potential applications of nitroaniline derivatives in the field of optics and photonics (G. Jasmine et al., 2016).

Aggregation and Interaction Studies

  • In another study, the intermolecular interactions of aminonitromethylbenzenes, including compounds similar to 4-Bromo-5-methyl-2-nitroaniline, were analyzed using quantum mechanical calculations. This research contributes to the understanding of molecular interactions and aggregation behavior in nitroaniline derivatives (R. Kruszyński et al., 2010).

Green Chemistry Applications

  • The use of 4-Bromo-5-methyl-2-nitroaniline in green chemistry processes is exemplified in a study on the green process development for preparing brominated nitroanilines, indicating its role in more environmentally friendly chemical synthesis (Venkatanarayana Pappula et al., 2016).

Charge Density and Hydrogen Bond Studies

  • Studies on the electron charge distribution of related nitroanilines at low temperatures and ab initio calculations have provided insights into the charge density and hydrogen bonding in these molecules, which are essential for understanding their chemical behavior and potential applications (J. Ellena et al., 2001).

Safety And Hazards

4-Bromo-5-methyl-2-nitroaniline is classified as a combustible solid. It is harmful if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

4-bromo-5-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWJQZRBSYOVIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625976
Record name 4-Bromo-5-methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-methyl-2-nitroaniline

CAS RN

827-32-7
Record name 4-Bromo-5-methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Britton, WE Noland, MJ Pinnow… - Helvetica chimica …, 2003 - Wiley Online Library
… Two of the 2-nitroanilines were prepared (Scheme 1) by direct para-halogenation of 5-methyl-2-nitroaniline with N-bromosuccinimide (NBS) (giving 4-bromo-5-methyl-2-nitroaniline and …
Number of citations: 7 onlinelibrary.wiley.com

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